![molecular formula C12H12N4O2 B5295945 N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor that selectively targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide selectively inhibits Aurora A kinase, a protein that plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of Aurora A kinase by N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide leads to disruption of the mitotic spindle assembly, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a potent anticancer effect in preclinical models. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit tumor growth in xenograft models of various types of cancer. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of other anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent anticancer activity in preclinical models and has the potential to be used in combination with other anticancer agents. However, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its efficacy in combination with other anticancer agents. Another direction is to develop more potent and selective Aurora A kinase inhibitors. In addition, the safety and efficacy of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in clinical trials need to be evaluated. Furthermore, the potential use of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in other diseases, such as Alzheimer's disease, should be explored.
Métodos De Síntesis
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2-bromoacetophenone to 2-bromo-N-(2-chloroethyl)acetamide, which is then reacted with 2-aminobenzamide to yield N-(2-chloroethyl)-N-(2-(2-aminobenzamido)phenyl)acetamide. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid to form N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells, inducing cell cycle arrest, and promoting apoptosis. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents such as paclitaxel and gemcitabine. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has shown potential in overcoming resistance to other anticancer agents.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-16-10(6-7-14-16)12(18)15-9-5-3-2-4-8(9)11(13)17/h2-7H,1H3,(H2,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZUSFPWHGVVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)
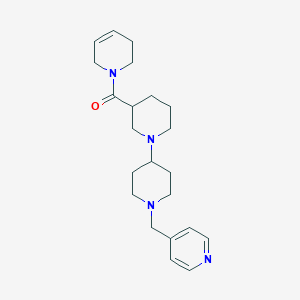
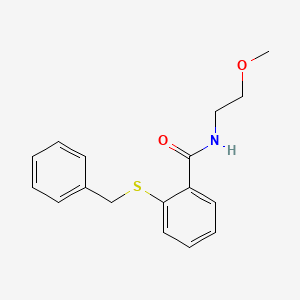
![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)
![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)
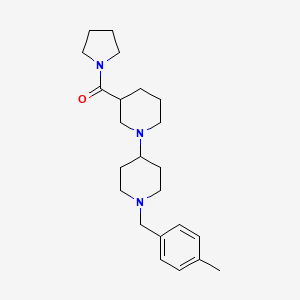
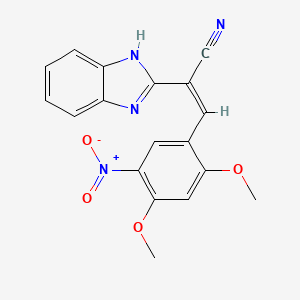
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)
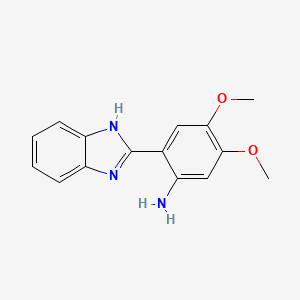
![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)